molecular formula C15H12N2O2 B14099924 2-(2-Methylphenyl)-1H-benzimidazole-6-carboxylic acid CAS No. 404583-68-2

2-(2-Methylphenyl)-1H-benzimidazole-6-carboxylic acid

Cat. No.: B14099924
CAS No.: 404583-68-2
M. Wt: 252.27 g/mol
InChI Key: LNWHPMXGEMSPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-o-Tolyl-1H-benzimidazole-5-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core fused with a carboxylic acid group and a tolyl substituent. Benzimidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-o-Tolyl-1H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. One common method is the Phillips–Ladenburg reaction, which involves heating o-phenylenediamine with carboxylic acids at high temperatures (250–300°C) . Another method involves the reaction of o-phenylenediamine with aldehydes and ketones under milder conditions .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs catalytic processes to improve yield and efficiency. Transition metal-catalyzed C–N coupling reactions and oxidative C–N couplings are commonly used . These methods allow for the large-scale production of benzimidazole derivatives with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-o-Tolyl-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzimidazoles, quinoxalines, and reduced derivatives such as alcohols and aldehydes .

Scientific Research Applications

2-o-Tolyl-1H-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-o-Tolyl-1H-benzimidazole-5-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The benzimidazole core can mimic the structure of purine nucleotides, allowing it to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-o-Tolyl-1H-benzimidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tolyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

CAS No.

404583-68-2

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-(2-methylphenyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C15H12N2O2/c1-9-4-2-3-5-11(9)14-16-12-7-6-10(15(18)19)8-13(12)17-14/h2-8H,1H3,(H,16,17)(H,18,19)

InChI Key

LNWHPMXGEMSPTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.